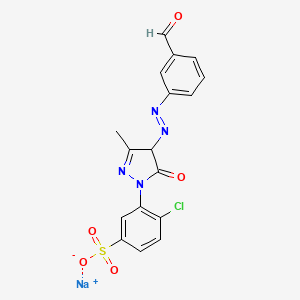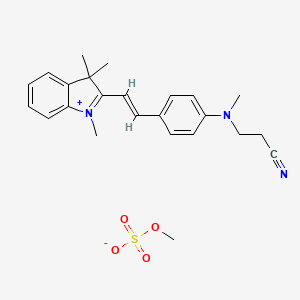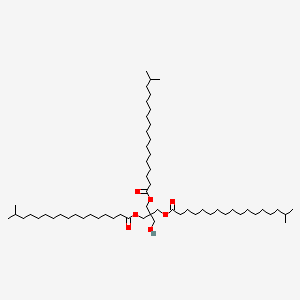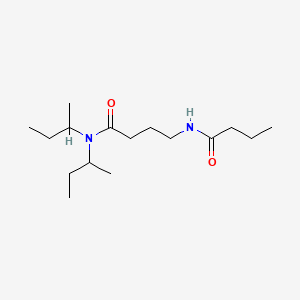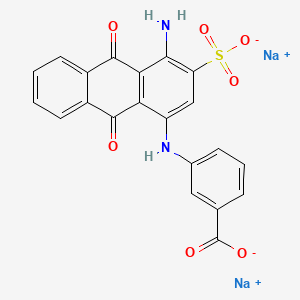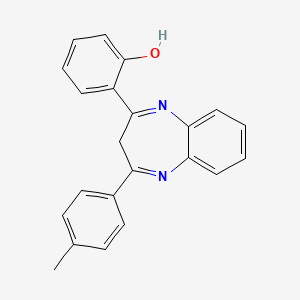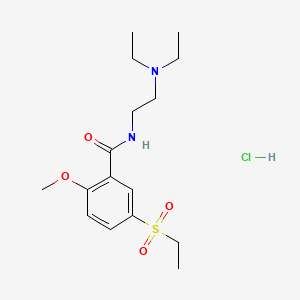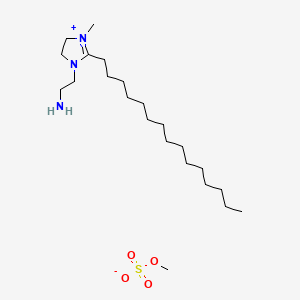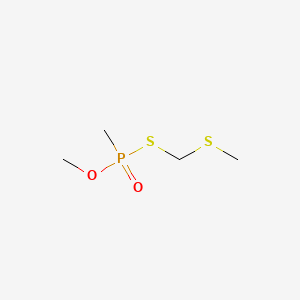
Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to both sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester typically involves the reaction of methyl phosphonothioic dichloride with methanol and methylthiomethyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phosphonothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphonothioates with lower oxidation states.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Lower oxidation state phosphonothioates.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests.
Mécanisme D'action
The mechanism of action of phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester involves the inhibition of enzymes by binding to the active site. The phosphonothioate group interacts with the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in the inhibition of acetylcholinesterase, an enzyme critical for nerve function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonothioic acid, methyl-, O-ethyl S-methyl ester
- Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester
- O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate
Uniqueness
Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester is unique due to its specific ester and thioether groups, which confer distinct chemical properties and reactivity Its ability to undergo selective oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry
Propriétés
Numéro CAS |
104685-21-4 |
|---|---|
Formule moléculaire |
C4H11O2PS2 |
Poids moléculaire |
186.2 g/mol |
Nom IUPAC |
[methoxy(methyl)phosphoryl]sulfanyl-methylsulfanylmethane |
InChI |
InChI=1S/C4H11O2PS2/c1-6-7(2,5)9-4-8-3/h4H2,1-3H3 |
Clé InChI |
JEHHDTAKRSSSQV-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C)SCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


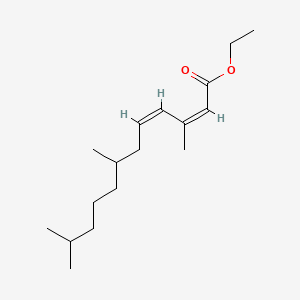
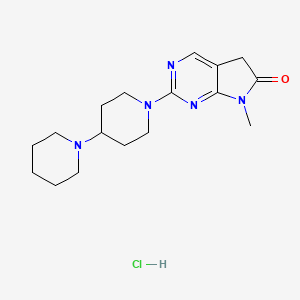
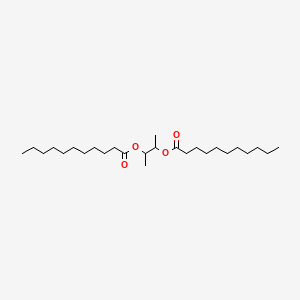
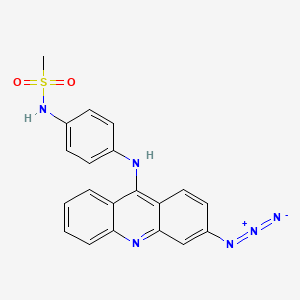
![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)
